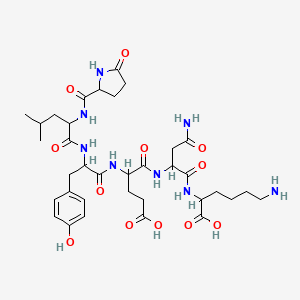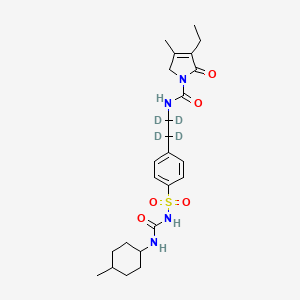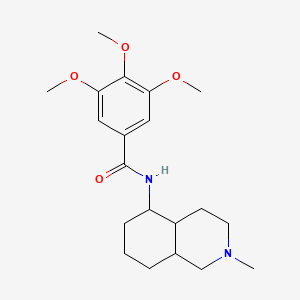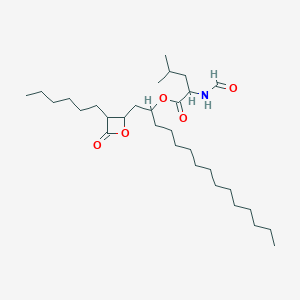![molecular formula C27H23F3N4O B12297724 N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)
N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-imidazol-2-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta un anillo de imidazol, una porción de isoquinolina y un grupo benzamida sustituido con trifluorometilo, lo que lo convierte en una molécula única con diversas propiedades químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[2-(1H-imidazol-2-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los intermediarios de imidazol e isoquinolina, seguido de su acoplamiento con la benzamida sustituida con trifluorometilo. Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes, agentes de acoplamiento como EDC o DCC, y solventes como diclorometano o DMF. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas de síntesis optimizadas para mejorar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para escalar la producción. Además, los métodos de purificación como la recristalización, la cromatografía y la destilación son cruciales para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(1H-imidazol-2-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar usando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir en diferentes posiciones de la molécula, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Halogenación usando N-bromosuccinimida (NBS) o nitración usando ácido nítrico y ácido sulfúrico.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[2-(1H-imidazol-2-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor de enzimas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[2-(1H-imidazol-2-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y activando vías de señalización aguas abajo. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y el contexto.
Comparación Con Compuestos Similares
Compuestos Similares
2-[2-(Dimetilamino)etoxi]etanol: Un compuesto orgánico con grupos funcionales similares pero características estructurales diferentes.
Adapaleno Related Compound E: Un compuesto con un grupo benzamida similar pero propiedades farmacológicas distintas.
Singularidad
N-[2-(1H-imidazol-2-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida destaca por su combinación única de un anillo de imidazol, una porción de isoquinolina y un grupo benzamida sustituido con trifluorometilo. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C27H23F3N4O |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C27H23F3N4O/c28-27(29,30)21-8-5-18(6-9-21)23-3-1-2-4-24(23)26(35)33-22-10-7-20-16-34(14-11-19(20)15-22)17-25-31-12-13-32-25/h1-10,12-13,15H,11,14,16-17H2,(H,31,32)(H,33,35) |
Clave InChI |
XGJYPBLLKVZMKG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12297641.png)


![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
![(3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate](/img/structure/B12297682.png)


![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride](/img/structure/B12297721.png)


![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
